Ethyl 4-hydroxydibenzo[b,d]furan-3-carboxylate
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Overview
Description
Ethyl 4-hydroxydibenzo[b,d]furan-3-carboxylate is a chemical compound belonging to the class of dibenzofurans, which are polycyclic aromatic compounds. This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a carboxylate group attached to a dibenzofuran core. Dibenzofurans are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxydibenzo[b,d]furan-3-carboxylate can be achieved through several methods. One common approach involves the condensation of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of a catalyst such as Fe(III) salt, followed by treatment with concentrated sulfuric acid . Another method involves the reaction of acetyl-containing furan-3-carboxylates with substituted hydrazines in an alcohol solution, leading to the formation of substituted furan-3-carboxylate hydrazones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxydibenzo[b,d]furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted dibenzofurans, which can exhibit different biological activities and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Ethyl 4-hydroxydibenzo[b,d]furan-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxydibenzo[b,d]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of effects .
Comparison with Similar Compounds
Ethyl 4-hydroxydibenzo[b,d]furan-3-carboxylate can be compared with other similar compounds, such as:
Providencin: An anticancer agent with a similar furan-3-carboxylate structure.
(+)-Wortmannin: A phosphoinositide 3-kinase inhibitor with a furan-3-carboxylate core.
Methyl 2-(3-methoxy-3-oxo-propyl)-4,5-diethylfuran-3-carboxylate: Suppresses insulin secretion.
Properties
CAS No. |
89459-93-8 |
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Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
ethyl 4-hydroxydibenzofuran-3-carboxylate |
InChI |
InChI=1S/C15H12O4/c1-2-18-15(17)11-8-7-10-9-5-3-4-6-12(9)19-14(10)13(11)16/h3-8,16H,2H2,1H3 |
InChI Key |
WZTPHBKILSPAJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1)C3=CC=CC=C3O2)O |
Origin of Product |
United States |
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